molecular formula C10H6N2O4 B14392049 4-Methoxy-7-nitro-1-benzofuran-2-carbonitrile CAS No. 88220-57-9

4-Methoxy-7-nitro-1-benzofuran-2-carbonitrile

Cat. No.: B14392049
CAS No.: 88220-57-9
M. Wt: 218.17 g/mol
InChI Key: OIYZUFZGUWCXSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-7-nitro-1-benzofuran-2-carbonitrile is a chemical compound with a benzofuran core structure. Benzofuran derivatives are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of a methoxy group at the 4th position, a nitro group at the 7th position, and a carbonitrile group at the 2nd position on the benzofuran ring.

Preparation Methods

The synthesis of 4-Methoxy-7-nitro-1-benzofuran-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the nitration of a benzofuran derivative followed by the introduction of the methoxy and carbonitrile groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

4-Methoxy-7-nitro-1-benzofuran-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methoxy-7-nitro-1-benzofuran-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-7-nitro-1-benzofuran-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

4-Methoxy-7-nitro-1-benzofuran-2-carbonitrile can be compared with other benzofuran derivatives such as:

    7-Methoxy-1-benzofuran-2-carbonitrile: Similar structure but lacks the nitro group.

    4-Methoxy-1-benzofuran-7-carbonitrile: Similar structure but lacks the nitro group at the 7th position.

    5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-carbonitrile: Contains hydroxyl groups instead of methoxy and nitro groups. The presence of the nitro group in this compound makes it unique and may contribute to its distinct biological activities and chemical reactivity.

Properties

CAS No.

88220-57-9

Molecular Formula

C10H6N2O4

Molecular Weight

218.17 g/mol

IUPAC Name

4-methoxy-7-nitro-1-benzofuran-2-carbonitrile

InChI

InChI=1S/C10H6N2O4/c1-15-9-3-2-8(12(13)14)10-7(9)4-6(5-11)16-10/h2-4H,1H3

InChI Key

OIYZUFZGUWCXSV-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(OC2=C(C=C1)[N+](=O)[O-])C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.